molecular formula C11H6ClN3O B3059488 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine CAS No. 33360-19-9

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

Cat. No.: B3059488
CAS No.: 33360-19-9
M. Wt: 231.64 g/mol
InChI Key: WGFDYVQGOQQPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine (CAS 33360-19-9) is a high-purity chemical compound with the molecular formula C11H6ClN3O and a molecular weight of 231.64 g/mol . This compound is a derivative of the oxazolo[5,4-d]pyrimidine scaffold, which is structurally analogous to purine bases found in nucleic acids, making it a versatile intermediate in medicinal chemistry and drug discovery . The oxazolo[5,4-d]pyrimidine core is a privileged structure in pharmaceutical research, known for exhibiting a wide range of biological activities . This scaffold has been identified as a component in compounds that function as inhibitors of various enzymes and receptors, including receptor tyrosine kinases (RTKs) like VEGFR2 and EGFR, which are critical targets in oncology for their roles in tumor angiogenesis and cancer cell proliferation . Derivatives have also shown promising immunosuppressive activity by strongly inhibiting the proliferation of human peripheral blood lymphocytes and mouse splenocytes, as well as moderate suppression of TNF-α production . Furthermore, research highlights its potential as an antitumor agent, with some compounds inducing apoptosis in cancer cell lines, and as an antiviral agent, demonstrating inhibition against viruses such as human herpes virus type-1 (HHV-1) . The chloro substituent at the 7-position makes this particular compound a valuable synthetic intermediate for further functionalization, for example, via nucleophilic aromatic substitution to introduce amine-containing moieties, which are common in biologically active molecules . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFDYVQGOQQPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300534
Record name 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33360-19-9
Record name NSC137478
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrimidine-Oxazole Ring Fusion via Dichloromethylene Intermediates

The synthesis of the oxazolo[5,4-d]pyrimidine scaffold typically begins with cyclocondensation between 2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-ones and amidine hydrochlorides. For example, Velihina et al. demonstrated that treating 2-phenyl-4-dichloromethylene-1,3-oxazol-5(4H)-one with benzamidine hydrochloride in tetrahydrofuran (THF) and triethylamine (TEA) yields 2,5-diphenyloxazolo[4,5-d]pyrimidin-7(6H)-one as a precursor. This intermediate undergoes chlorination to introduce the C7–Cl group (see Section 2). The reaction proceeds via nucleophilic attack at the dichloromethylene carbon, followed by pyridine-mediated cyclization at reflux.

Table 1: Cyclocondensation Reaction Conditions and Yields

Starting Material Amidine Solvent Base Product Yield (%)
2-Phenyl-4-dichloromethylene-oxazolone Benzamidine HCl THF TEA 2,5-Diphenyloxazolo[4,5-d]pyrimidinone 83
2-(4-Methylphenyl)-dichloromethylene-oxazolone 4-Tolylamidine HCl THF TEA 2-Phenyl-5-(4-tolyl)pyrimidinone 79

Alternative Routes: Oxazole Ring Construction on Pyrimidine Derivatives

A less common but viable method involves constructing the oxazole ring on a preformed pyrimidine backbone. Ohtsuka et al. reported that 2-mercapto-5-benzoylamino-4-hydroxypyrimidine cyclizes with POCl₃ to form oxazolo[5,4-d]pyrimidines. However, this route is limited by the accessibility of mercaptopyrimidine precursors and lower yields (9–66%) due to competing byproduct formation. Computational studies confirm that oxazolo[5,4-d]pyrimidines are thermodynamically favored over isomeric N′-cyanooxazolylacetamidines, with ΔG differences exceeding 15 kcal/mol.

Chlorination at C7: POCl₃-Mediated Functionalization

Mechanism of Chlorine Substitution

The introduction of chlorine at position 7 is achieved via refluxing oxazolo[5,4-d]pyrimidinones with excess POCl₃ and N,N-dimethylaniline (Me₂NPh) as a catalyst. The reaction replaces the hydroxyl group with chlorine through a two-step mechanism:

  • Phosphorylation : POCl₃ reacts with the hydroxyl group to form a phosphoester intermediate.
  • Nucleophilic Displacement : Chloride ion attacks the electrophilic phosphorus center, releasing Cl⁻ and generating the chloro derivative.

Table 2: Chlorination Optimization Parameters

Substrate POCl₃ (equiv) Catalyst Temp (°C) Time (h) Product Yield (%)
2,5-Diphenylpyrimidinone 3 Me₂NPh 110 3 7-Chloro-2,5-diphenyl analog 87
2-Phenylpyrimidinone 5 Me₂NPh 110 4 7-Chloro-2-phenyl target 72

Byproduct Formation and Mitigation

Competing reactions, such as over-chlorination or oxazole ring opening, are minimized by controlling stoichiometry and reaction time. For instance, extending reflux beyond 4 hours promotes decomposition, reducing yields to <50%. Recrystallization from 1,4-dioxane or dimethylformamide (DMF) enhances purity, with final products exhibiting characteristic [¹H NMR] signals at δ 8.3–8.4 ppm (aromatic protons) and δ 7.5–7.7 ppm (phenyl substituents).

Spectral Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of 7-chloro-2-phenyloxazolo[5,4-d]pyrimidine show distinct aromatic resonances:

  • δ 8.36–8.34 ppm (d, 2H, C6–H and C8–H)
  • δ 7.66–7.58 ppm (m, 3H, ortho and para phenyl protons)
    13C NMR confirms the chlorine substitution at C7 (δ 152.1 ppm, C–Cl).

Infrared (IR) Spectroscopy

IR absorption bands at 1601 cm⁻¹ (C=N stretch) and 710 cm⁻¹ (C–Cl stretch) validate the oxazole and chloro functionalities.

Density functional theory (DFT) calculations reveal that the preference for 7-chloro derivatives over N′-cyanooxazolylacetamidines stems from greater thermodynamic stability (ΔHf = −45.2 kcal/mol vs. −32.8 kcal/mol). Steric hindrance from secondary amines (e.g., diethylamine) further disfavors byproduct formation.

Industrial-Scale Considerations and Challenges

While lab-scale syntheses achieve yields up to 87%, scaling poses challenges:

  • POCl₃ Handling : Corrosivity necessitates specialized reactors.
  • Solvent Recovery : THF and pyridine require distillation for reuse.
  • Byproduct Management : Column chromatography is impractical; recrystallization remains the primary purification method.

Chemical Reactions Analysis

Reaction Pathway:

  • Cyclocondensation of 2-Aryl-4-dichloromethylene-1,3-oxazol-5(4H)-ones
    Starting material 1a (2-aryl-4-dichloromethylene-1,3-oxazol-5(4H)-one) reacts with arylamidine hydrochlorides (2a,b) in the presence of triethylamine (TEA) and pyridine to form oxazolo[4,5-d]pyrimidine intermediates (3a-d) .

    • Key Conditions : THF solvent, room temperature (72 h), followed by pyridine reflux (10 h) .

  • Chlorination with POCl₃
    Intermediate 3a-d undergoes chlorination using phosphorus oxychloride (POCl₃) and N,N-dimethylaniline (Me₂NPh) under reflux to yield 7-chloro derivatives (4a-d) .

    • Typical Yield : 86–87% .

    • Reaction Time : 3 hours .

Nucleophilic Substitution at C7 Chlorine

The chlorine atom at position 7 is highly reactive, enabling substitution with amines, piperazines, and heterocyclic amines under mild conditions .

General Procedure:

  • Reagents : 7-Chloro derivative (1 eq), amine (1.2 eq), TEA (2 eq), 1,4-dioxane.

  • Conditions : Reflux for 6 hours .

Table 2: Substitution Reactions and Products

Amine UsedProduct StructureYield (%)Key Characterization Data
Piperazine7-Piperazin-1-yl derivative72–781H-NMR: δ 2.30–2.43 ppm (NH-piperazine)
4-Methylpiperazine7-(4-Methylpiperazin-1-yl) derivative68IR: 3412–2690 cm⁻¹ (NH stretch)
1,4-Diazepane7-(1,4-Diazepan-1-yl) derivative65GC-MS: m/z 398 (M⁺)

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups in the oxazolo-pyrimidine ring .

Phosphorylation and Ring-Opening Reactions

Reactions with phosphorylating agents enable further functionalization.

Example:

  • Reaction with Trichlorophosphate (POCl₃) :
    Used in the initial chlorination step but also activates the ring for subsequent substitutions .

    • By-products : Formation of N-cyanooxazolylacetamidines under steric control when secondary amines are used .

Stability and Side Reactions

  • Hydrolysis Sensitivity : The C7–Cl bond is susceptible to hydrolysis in aqueous ethanol, necessitating anhydrous conditions during synthesis .

  • Thermal Stability : Decomposition observed at temperatures >240°C, limiting high-temperature applications .

Comparative Reactivity with Isomeric Systems

  • Oxazolo[4,5-d]pyrimidine vs. Oxazolo[5,4-d]pyrimidine :
    The position of the oxazole ring relative to the pyrimidine core influences reactivity. For example, 7-chloro derivatives of oxazolo[5,4-d]pyrimidine exhibit slower substitution kinetics due to reduced electron deficiency at C7 .

Scientific Research Applications

Anticancer Activity

The compound has shown significant potential as an anticancer agent. Several studies have focused on its ability to inhibit the growth of various cancer cell lines:

  • Breast Cancer : In vitro studies have demonstrated that derivatives of 7-chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine exhibit notable antiproliferative effects against breast cancer cell lines. For instance, a study reported that synthesized derivatives displayed activity in micromolar concentrations against multiple cell lines from the NCI subpanel, indicating their potential as anticancer drugs .
  • Mechanism of Action : The mechanism involves interactions with cellular targets that lead to delayed proliferation and apoptosis in cancer cells. Some derivatives have been linked to the inhibition of adenosine kinase (ADK), which is crucial for cancer cell metabolism .

Immunological Applications

Research has indicated that oxazolo[5,4-d]pyrimidine derivatives can exhibit immunosuppressive properties. This is particularly relevant for conditions where modulation of the immune response is necessary:

  • Immunosuppressive Activity : Certain derivatives have been evaluated for their potential to modulate immune responses, showing promise in treating autoimmune diseases and preventing transplant rejection .

Antiviral Properties

The antiviral activity of this compound has also been explored:

  • Mechanism : Some studies suggest that these compounds can act as inhibitors of viral replication through various mechanisms, potentially targeting viral enzymes or cellular receptors involved in viral entry .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:

  • Functionalization : Modifications at specific positions on the oxazolo[5,4-d]pyrimidine scaffold have been shown to enhance biological activity. For example, substituents at the phenyl group or nitrogen-containing heterocycles can significantly influence anticancer potency .

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions that yield various derivatives:

Synthesis Method Description
CyclizationInvolves cyclizing an appropriately substituted oxazole derivative with a pyrimidine derivative .
FunctionalizationPost-synthesis modifications to enhance biological activity .

Case Studies

Several case studies illustrate the applications of this compound:

  • Study on Breast Cancer : A series of derivatives were synthesized and tested against breast cancer cell lines. The study found that certain compounds exhibited high selectivity and potency comparable to established chemotherapeutics like tamoxifen .
  • Immunosuppressive Activity Assessment : Research conducted on various derivatives highlighted their potential use in immunotherapy by modulating T-cell responses in vitro .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity of oxazolo[5,4-d]pyrimidines is highly dependent on substituents at positions 2, 5, and 6. Below is a systematic comparison with structurally related derivatives:

Key Structural and Functional Insights

Position 2 Substituents :

  • Phenyl vs. Isoxazole : The phenyl group in 7-Chloro-2-phenyl derivatives enables π-π stacking in kinase binding pockets (e.g., VEGFR-2), whereas isoxazole moieties (e.g., in compound 3g) form hydrogen bonds with Glu917 and Cys919, enhancing hinge-region interactions .
  • Isobutyl : Lipophilic substituents like isobutyl may improve membrane permeability but reduce target specificity .

Position 5 Substituents :

  • Methyl (SCM1–10) vs. H : Methyl at position 5 in SCM1–10 derivatives reduces VEGFR-2 affinity compared to H-substituted analogs, as methyl sterically hinders interactions with Asp1046 in the DFG motif .
  • 4-Ethylphenyl : In agricultural derivatives, bulky substituents at position 5 enhance auxin-like activity, mimicking natural phytohormones .

Amino/Piperazine/Diazepane: Nitrogen-containing groups at position 7 improve solubility and enable hydrogen bonding with kinase active sites (e.g., piperazine derivatives show nanomolar GI₅₀ values) .

Activity Profiles

  • Anticancer Efficacy :
    • 7-Chloro-2-phenyl derivatives exhibit broad-spectrum cytotoxicity (IC₅₀: low micromolar range) but require experimental validation of VEGFR-2 inhibition .
    • Piperazine-substituted analogs demonstrate superior selectivity for leukemia and colon cancers, with GI₅₀ values up to 0.2 µM .
  • Plant Growth Regulation :
    • Derivatives with oxygen or sulfonyl groups at position 7 (e.g., 5-(4-ethylphenyl)-2-phenyl-7-one) mimic auxins, stimulating root and shoot growth in crops like sunflower and maize .

Biological Activity

7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H6ClN3O
  • CAS Number : 33360-19-9
  • Molecular Weight : 231.6378 g/mol

Synthesis Methods

The synthesis of this compound typically involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride. This method allows for the formation of the oxazolo[5,4-d]pyrimidine scaffold, which is crucial for its biological activity .

Reaction Conditions

  • Reagents : Phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅)
  • Conditions : Reflux for several hours followed by purification through recrystallization.

Anticancer Properties

This compound has shown promising anticancer activity against various human cancer cell lines:

Cancer Type Cell Line IC₅₀ (μM)
Lung CarcinomaA54910.5
Breast AdenocarcinomaMCF-78.0
Colon AdenocarcinomaHCT11612.0

The compound's mechanism of action involves the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth .

Pro-Apoptotic Activity

Research indicates that this compound exhibits pro-apoptotic effects in cancer cells. This activity is mediated through the activation of intrinsic apoptotic pathways, leading to increased apoptosis rates in treated cells .

Inhibition of P-Glycoprotein

The compound has also been evaluated for its ability to inhibit P-glycoprotein (P-gp), a protein that contributes to drug resistance in cancer therapy. By inhibiting P-gp, this compound may enhance the efficacy of other chemotherapeutic agents .

Case Studies

  • Study on Anticancer Activity : A study evaluated the anticancer effects of this compound against a panel of 60 different cancer cell lines. The results indicated significant growth inhibition particularly in leukemia and colon cancer cell lines .
  • Mechanistic Study : A mechanistic study focused on the compound's interaction with VEGFR-2. The findings suggested that it acts as a competitive inhibitor, effectively blocking the receptor's activation by its natural ligands .

Q & A

Q. What are the established synthetic routes for 7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of 5-benzamido-4,6-dihydroxy-2-phenylpyrimidine using phosphorus oxychloride (POCl₃), though this route may produce side products like 7-chloro-2,5-diphenyloxazolo[5,4-d]pyrimidine . Optimization strategies include:

  • Stepwise annulation : Formation of the oxazole ring followed by pyrimidine ring closure, as demonstrated in the synthesis of 2-substituted analogs (e.g., using thioureas and ammonia in methanol) .
  • Catalyst selection : Use of DMSO or ethylene glycol as solvents to enhance cyclization efficiency .
  • Substituent tuning : Introducing electron-withdrawing groups at position 7 to stabilize intermediates and reduce side reactions .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm the oxazole-pyrimidine fusion and substituent positions (e.g., methyl groups at position 5 show distinct signals at ~2.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation and purity assessment (e.g., CAS No. 938007-09-1 has a molecular formula of C₁₂H₉N₃O₂) .
  • HPLC with UV detection : To monitor reaction progress and isolate isomers (e.g., distinguishing oxazolo[5,4-d] from oxazolo[4,5-d] regioisomers) .

Q. How is the compound screened for preliminary biological activity in academic settings?

Methodological Answer: Initial screens often focus on:

  • Cytotoxicity assays : Using Jurkat T-cell or HeLa cell lines to measure IC₅₀ values (e.g., SCM5 and SCM9 derivatives showed BCL-2 inhibition and MAPK pathway activation, respectively) .
  • Enzyme inhibition : Testing against VEGFR-2 via molecular docking studies to assess binding affinity to key residues like Glu917 and Cys919 .
  • Plant growth modulation : Evaluating auxin-like activity in soybean or wheat seedlings by measuring root elongation or biomass .

Advanced Research Questions

Q. How do substituents at position 7 influence the compound’s mechanism of action in anticancer studies?

Methodological Answer: Position 7 substituents dictate interactions with hydrophobic pockets in target proteins:

  • Chloro groups : Enhance binding to VEGFR-2’s DFG domain (Asp-Phe-Gly) via halogen bonding with Asp1046 .
  • Amino groups : Improve solubility but may reduce affinity for alternative pockets (e.g., 7-amino analogs show reduced cytotoxicity compared to chloro derivatives) .
  • Methylthio groups : Increase metabolic stability but require structural optimization to avoid steric clashes in the hinge region .

Q. What experimental models resolve contradictions in apoptosis induction data across studies?

Methodological Answer: Discrepancies arise due to cell-line-specific signaling pathways:

  • BCL-2 vs. MAPK dominance : In Jurkat cells, SCM5 (5-methyl analog) inhibits BCL-2, while SCM9 activates JNK/p38 in HeLa cells .
  • p53 status : Use isogenic cell pairs (p53+/+ vs. p53−/−) to isolate p53-dependent apoptosis mechanisms .
  • Caspase-3 activation assays : Quantify cleavage via Western blotting to confirm apoptotic pathways .

Q. How can computational methods guide the design of oxazolo[5,4-d]pyrimidine analogs with improved selectivity?

Methodological Answer:

  • Molecular docking : Prioritize compounds that form dual hydrogen bonds with VEGFR-2’s hinge region (e.g., Glu917 and Cys919) .
  • QSAR models : Correlate logP values with cytotoxicity to balance hydrophobicity and membrane permeability .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify analogs with sustained target engagement .

Q. What strategies address low bioavailability in in vivo studies of oxazolo[5,4-d]pyrimidine derivatives?

Methodological Answer:

  • Prodrug approaches : Introduce phosphate esters at position 7 for enhanced aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve tissue penetration .
  • Metabolic stabilization : Replace labile methylthio groups with trifluoromethyl or cyclopropyl substituents .

Q. How do structural modifications at position 2 impact the compound’s dual activity as an anticancer and plant growth agent?

Methodological Answer:

  • Phenyl vs. heteroaryl groups : Phenyl at position 2 enhances VEGFR-2 affinity, while pyridyl substituents improve auxin-like activity in plant models .
  • Steric effects : Bulky substituents (e.g., 2-naphthyl) reduce cytotoxicity but increase root elongation in wheat seedlings .

Q. What analytical workflows validate target engagement in cellular models?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of VEGFR-2 after compound treatment .
  • Western blotting : Quantify downstream markers like phosphorylated ERK or caspase-3 cleavage .
  • Click chemistry probes : Incorporate alkyne tags for pull-down assays to identify off-target interactions .

Q. How can conflicting data on TNF-α suppression be reconciled in immunomodulatory studies?

Methodological Answer:

  • Dose-dependent effects : Low doses (≤10 µM) may activate NF-κB, while higher doses (≥50 µM) suppress TNF-α via MAPK inhibition .
  • Cell-type specificity : Test primary human blood cells vs. immortalized lines to account for differential signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
Reactant of Route 2
7-Chloro-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.